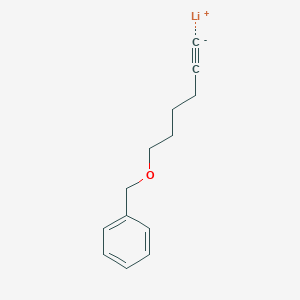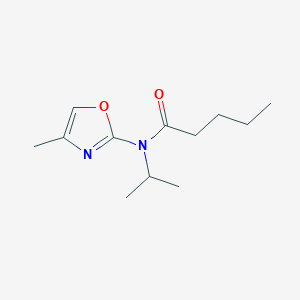
N-(4-Methyl-1,3-oxazol-2-yl)-N-(propan-2-yl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanamide, N-(1-methylethyl)-N-(4-methyl-2-oxazolyl)-: is an organic compound that belongs to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound features a pentanamide backbone with additional substituents, including an isopropyl group and a methyl-oxazolyl group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pentanamide, N-(1-methylethyl)-N-(4-methyl-2-oxazolyl)- typically involves the following steps:
Formation of the Amide Bond: This can be achieved by reacting pentanoic acid with an amine, such as N-(1-methylethyl)-N-(4-methyl-2-oxazolyl)amine, under dehydrating conditions.
Dehydration Agents: Common dehydrating agents include thionyl chloride (SOCl2) or carbodiimides like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent product quality and yield. Catalysts and optimized reaction conditions are employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxazolyl ring.
Reduction: Reduction reactions may target the carbonyl group of the amide, converting it to an amine.
Substitution: The oxazolyl ring can participate in electrophilic substitution reactions due to the presence of electron-donating groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential use in the study of enzyme inhibition due to its amide structure.
Medicine:
- Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Pentanamide, N-(1-methylethyl)-N-(4-methyl-2-oxazolyl)- exerts its effects depends on its interaction with specific molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The oxazolyl group may play a crucial role in binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Pentanamide, N-(1-methylethyl)-N-(2-oxazolyl)-: Similar structure but with a different position of the oxazolyl group.
Hexanamide, N-(1-methylethyl)-N-(4-methyl-2-oxazolyl)-: Similar structure but with a longer carbon chain.
Uniqueness:
- The specific positioning of the oxazolyl group and the length of the carbon chain can significantly influence the compound’s reactivity and interaction with biological targets, making Pentanamide, N-(1-methylethyl)-N-(4-methyl-2-oxazolyl)- unique in its class.
Propriétés
Numéro CAS |
57068-61-8 |
|---|---|
Formule moléculaire |
C12H20N2O2 |
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
N-(4-methyl-1,3-oxazol-2-yl)-N-propan-2-ylpentanamide |
InChI |
InChI=1S/C12H20N2O2/c1-5-6-7-11(15)14(9(2)3)12-13-10(4)8-16-12/h8-9H,5-7H2,1-4H3 |
Clé InChI |
BYLVCMLJYGFFMY-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)N(C1=NC(=CO1)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


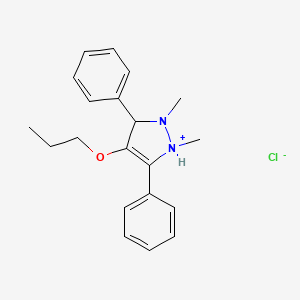
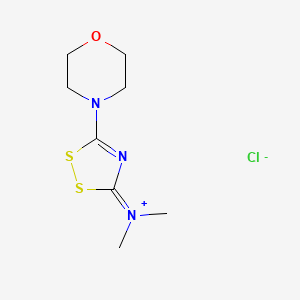

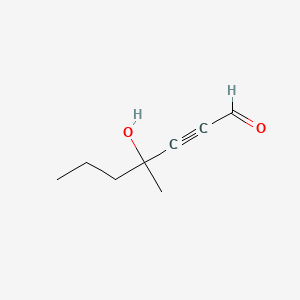
![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-octoxyphenol](/img/structure/B14615579.png)
![1,2-Dimethoxy-3-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14615583.png)
![N'-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14615591.png)
![1H-Indene-3-carboxylic acid, 7-[[4-(1,1-dimethylethyl)phenoxy]sulfonyl]-](/img/structure/B14615596.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-proline](/img/structure/B14615598.png)
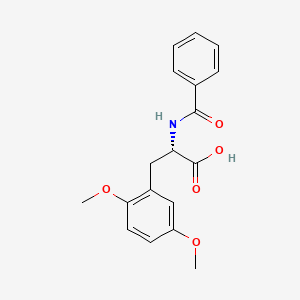
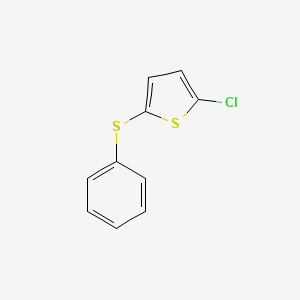
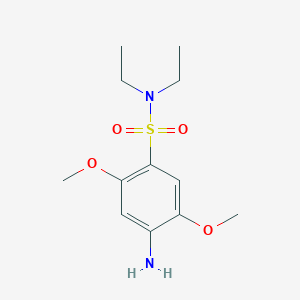
![Butanoic acid, [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl ester](/img/structure/B14615621.png)
